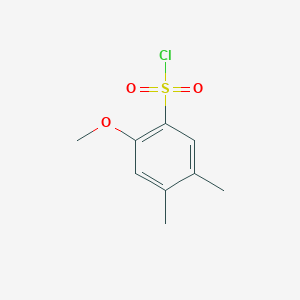

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEJULWDCYVGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248986 | |

| Record name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90416-52-7 | |

| Record name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90416-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

Executive Summary: This document provides a comprehensive technical overview of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (CAS No. 90416-52-7), a key reagent in synthetic organic chemistry.[1][2][3] It is particularly valuable for researchers, scientists, and professionals in drug development. This guide details the compound's physicochemical properties, outlines a validated synthetic pathway, and explores its primary application in the synthesis of sulfonamides. Detailed experimental protocols, safety and handling procedures, and workflow visualizations are included to provide a field-proven resource for laboratory applications.

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. The significance of this class of reagents is rooted in their ability to readily form sulfonamides through reaction with primary or secondary amines.[4][5] The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs.[6]

The specific structure of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride offers a unique combination of features for drug discovery. The methoxy and dimethyl substituents on the phenyl ring provide a distinct electronic and steric profile, allowing medicinal chemists to probe structure-activity relationships (SAR) in target-ligand interactions. The chloro and methoxy groups, in particular, can significantly influence a molecule's binding affinity and pharmacokinetic properties.[7] This guide serves as a practical manual for the effective utilization of this valuable synthetic intermediate.

Physicochemical and Structural Data

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key identifying information for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is summarized below.

| Property | Value | Source(s) |

| CAS Number | 90416-52-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.7 g/mol | [1] |

| Purity | Typically ≥96% | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1S(=O)(=O)Cl)OC)C | N/A |

| Storage | Room temperature, under inert gas, moisture sensitive | [1][8] |

Synthesis and Mechanism

Aryl sulfonyl chlorides are most commonly synthesized via the electrophilic aromatic substitution of an arene with chlorosulfonic acid.[6] The electron-donating nature of the methoxy and two methyl groups on the aromatic ring of the precursor, 1,2-dimethyl-4-methoxybenzene, strongly activates it towards this reaction.

Synthetic Workflow

The synthesis proceeds by the direct chlorosulfonation of 1,2-dimethyl-4-methoxybenzene. The reaction must be conducted under anhydrous conditions, typically at low temperatures to control the high reactivity of chlorosulfonic acid.

Caption: Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Mechanistic Considerations

The reaction mechanism is a classic electrophilic aromatic substitution.

-

Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophilic sulfur species.

-

Nucleophilic Attack: The electron-rich aromatic ring of 1,2-dimethyl-4-methoxybenzene attacks the electrophile. The directing effects of the methoxy (ortho-, para-directing) and alkyl (ortho-, para-directing) groups favor substitution at the position ortho to the methoxy group and meta to the methyl groups, which is sterically accessible.

-

Aromatization: A base (which can be another molecule of chlorosulfonic acid or the solvent) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.

Core Application: Synthesis of Novel Sulfonamides

The primary utility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as primary and secondary amines, leading to the formation of a stable sulfonamide linkage.[4][5]

General Reaction Workflow

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction.

Caption: General workflow for sulfonamide synthesis.

This reaction is fundamental in constructing libraries of novel compounds for drug discovery screening. By varying the amine component (R¹R²NH), researchers can systematically modify the structure of the final sulfonamide to optimize for biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of an N-aryl sulfonamide using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Objective: To synthesize N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide.

Materials:

-

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 eq)

-

4-fluoroaniline (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of a solution of 4-fluoroaniline (1.05 eq) in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 30% Ethyl Acetate in Hexanes).

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

-

Hazards: Sulfonyl chlorides are corrosive and lachrymatory. They cause severe skin burns and eye damage.[8][9] The compound is also moisture-sensitive; it will react with water (including atmospheric moisture) to produce hydrochloric acid and the corresponding sulfonic acid.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9][10]

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid breathing dust, fumes, or vapors.[8] In case of accidental contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[10] The use of a desiccator for long-term storage is recommended.

Conclusion

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its utility is primarily defined by its efficient conversion into a diverse range of sulfonamides, a privileged scaffold in medicinal chemistry. By providing a specific and modifiable aromatic fragment, it enables the systematic exploration of chemical space to develop novel therapeutic agents. The protocols and data presented in this guide offer a robust framework for the safe and effective application of this important chemical building block.

References

-

Chen, A., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

-

Smith, J. (2010). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

-

Oakwood Chemical. (n.d.). 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%, 1 gram. Oakwood Chemical. Available at: [Link]

-

BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. BuyersGuideChem. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

-

Bar-Zeev, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

-

SDS Manager. (2017). 2-Methoxy-5-(trifluoromethyl)- benzenesulfonyl chloride SDS. SDS Manager. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]

-

ProQuest. (2019). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ProQuest. Available at: [Link]

- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof. Google Patents.

- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. Google Patents.

-

ResearchGate. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.

-

PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. PubChem. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. PubChem. Available at: [Link]

-

Drug Discovery Chemistry. (2025). Conference Brochure. Drug Discovery Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-Acetyl-2-methoxybenzenesulfonyl chloride. PubChem. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. cbijournal.com [cbijournal.com]

- 6. books.rsc.org [books.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two adjacent methyl groups on the benzene ring, offers distinct steric and electronic properties that can be strategically exploited in the design of novel molecules. The sulfonyl chloride functional group is a highly reactive electrophilic moiety, enabling a wide array of chemical transformations, most notably the formation of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, reactivity profile, and potential applications of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

While extensive experimental data for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is not widely available in peer-reviewed literature, its fundamental properties can be reliably predicted and are supported by data from commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 90416-52-7 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.70 g/mol | [1] |

| Melting Point | 113-114 °C | |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, ethyl acetate). Insoluble in water. | General Chemical Principles |

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The most direct and industrially scalable method for the synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is the electrophilic aromatic substitution of 1,2-dimethyl-4-methoxybenzene with chlorosulfonic acid. This reaction proceeds with high regioselectivity due to the directing effects of the substituents on the aromatic ring.

Experimental Protocol: Chlorosulfonation of 1,2-dimethyl-4-methoxybenzene

This protocol is based on established procedures for the synthesis of structurally similar substituted benzenesulfonyl chlorides.[2]

Materials:

-

1,2-dimethyl-4-methoxybenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be vented to a fume hood or neutralized with a base trap.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with a nucleophile (e.g., aniline) and comparing it to the starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride as a crystalline solid.

Reactivity and Mechanistic Insights

The reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Reaction with Amines to Form Sulfonamides

The reaction with primary and secondary amines in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine itself) is a cornerstone of its utility, yielding the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a diverse array of biologically active compounds.

The electron-donating methoxy and methyl groups on the aromatic ring may slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, the sulfonyl chloride remains a highly effective reagent for these transformations.

Reaction with Alcohols to Form Sulfonate Esters

In a similar fashion, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making this compound a useful tool for activating hydroxyl groups.

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm).

-

Methoxy protons: A singlet at approximately δ 3.9-4.1 ppm (3H).

-

Methyl protons: Two singlets at approximately δ 2.2-2.4 ppm (6H).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

Aromatic carbons: Signals in the range of δ 110-160 ppm.

-

Methoxy carbon: A signal around δ 56 ppm.

-

Methyl carbons: Signals in the range of δ 15-21 ppm.

-

-

IR (KBr):

-

Strong characteristic S=O stretching vibrations around 1370 cm⁻¹ and 1170 cm⁻¹.

-

C-O stretching for the methoxy group around 1250 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z 234.

-

Isotope peak for ³⁷Cl at m/z 236.

-

A significant fragment corresponding to the loss of Cl (M-35) at m/z 199.

-

Applications in Drug Discovery and Development

While specific examples of the use of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in drug synthesis are not extensively documented in publicly available literature, its structural features and reactivity profile suggest several potential applications:

-

As a Key Intermediate: This compound can serve as a crucial intermediate in the multi-step synthesis of complex drug candidates. The sulfonamide linkage, readily formed from this reagent, is a common and important functional group in a wide range of pharmaceuticals, including diuretics, antibiotics, and protease inhibitors.

-

As a Protecting Group: The corresponding sulfonamide can act as a protecting group for amines. While not as common as other protecting groups, the specific electronic and steric properties imparted by the 2-methoxy-4,5-dimethylphenylsulfonyl group could offer advantages in certain synthetic contexts.

-

Modulation of Physicochemical Properties: The incorporation of the 2-methoxy-4,5-dimethylbenzenesulfonyl moiety into a drug candidate can influence its lipophilicity, metabolic stability, and binding interactions with its biological target. The methoxy group, in particular, is known to have a significant impact on the pharmacokinetic and pharmacodynamic properties of drug molecules.[6]

Safety and Handling

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is corrosive and a lachrymator.

-

Hazards: Causes severe skin burns and eye damage.[7] May be harmful if swallowed or inhaled. Reacts with water and moisture, releasing hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a valuable synthetic building block with considerable potential for application in organic synthesis and drug discovery. Its straightforward preparation, coupled with the versatile reactivity of the sulfonyl chloride group, makes it an attractive reagent for the construction of complex molecules. Further research into the specific applications of this compound is warranted and will likely unveil its utility in the development of novel therapeutic agents.

References

-

PubChem. 2-Methoxybenzenesulfonyl Chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methoxy-4-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]

- Google Patents. (2012). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. WO2012101648A1.

-

PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Rasayan J. Chem. (2017). Synthesis of Novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3, 5-diphenyl/3, 5-dimethyl-1-phenyl/3- methyl -1, 5- diphenyl /1, 3, 5-triphenyl pyrazole. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methoxy-. National Institute of Standards and Technology. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

- Google Patents. (2018). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. CN108084062A.

- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.

- Google Patents. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EP1704140B1.

-

BuyersGuideChem. 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

PubChem. 2-Methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

Sources

- 1. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 6. 2,4-Dimethylbenzenesulfonyl chloride(609-60-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Strategic Importance of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

In the landscape of modern medicinal chemistry and drug development, the precise assembly of molecular scaffolds is paramount. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a key intermediate, valued for its role in introducing the 2-methoxy-4,5-dimethylphenylsulfonyl moiety into target molecules. This functional group often imparts desirable pharmacological properties, including improved metabolic stability, receptor binding affinity, and tailored lipophilicity. This guide provides a comprehensive overview of its synthesis, grounded in fundamental chemical principles and field-proven methodologies, designed for researchers and process chemists seeking to implement a robust and scalable synthetic strategy.

Part 1: The Primary Synthetic Strategy: Electrophilic Chlorosulfonation

The most direct and industrially relevant approach to synthesizing 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is the electrophilic aromatic substitution of 3,4-dimethylanisole. This method is favored for its atom economy and straightforward execution.

Mechanistic Rationale and Regiochemical Control

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as the potent electrophile. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

-

-OCH₃ (Methoxy) Group: A strongly activating, ortho, para-directing group.

-

-CH₃ (Methyl) Groups: Weakly activating, ortho, para-directing groups.

The positions ortho to the methoxy group (2 and 6) and para (4) are electronically activated. The methyl groups at positions 3 and 4 further activate the ring. The target C-5 position is para to the powerful methoxy director and ortho to the C-4 methyl group. This convergence of activating effects, coupled with manageable steric hindrance, makes the C-5 position the most favorable site for electrophilic attack, leading to the desired product with high regioselectivity.

Experimental Workflow: Chlorosulfonation

The following workflow outlines a validated laboratory-scale procedure.

Caption: Workflow for the chlorosulfonation of 3,4-dimethylanisole.

Detailed Step-by-Step Protocol

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and lab coat).

Reagents and Equipment:

-

Chlorosulfonic Acid (4.0-5.0 eq)

-

Round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel

-

Ice-water bath

-

Crushed ice

-

Buchner funnel and filter flask

-

Suitable recrystallization solvent (e.g., hexanes or chloroform)

Procedure:

-

Preparation: Equip a dry round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Carefully charge the flask with chlorosulfonic acid (4.0-5.0 eq). Allow the acid to cool to 0-5 °C.

-

Addition of Substrate: Charge the dropping funnel with 3,4-dimethylanisole (1.0 eq). Add the anisole dropwise to the stirred, cold chlorosulfonic acid over 30-60 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Quenching: Prepare a large beaker containing a substantial amount of crushed ice. With extreme caution and slow, portion-wise addition, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step. The sulfonyl chloride will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying and Purification: Press the solid as dry as possible on the filter. Further drying can be achieved in a vacuum desiccator over a suitable desiccant. For high-purity material, recrystallize the crude product from an appropriate solvent system like hexanes or a chloroform/hexane mixture.

Key Process Parameters and Rationale

| Parameter | Recommended Value | Causality & Field-Proven Insight |

| Molar Ratio (Reagent:Substrate) | 4:1 to 5:1 | Using chlorosulfonic acid in excess serves a dual purpose: it acts as both the reactant and the solvent, ensuring a homogenous reaction medium and driving the reaction to completion. |

| Reaction Temperature | 0–10 °C | Strict temperature control is critical. It mitigates the highly exothermic nature of the reaction and minimizes the formation of undesired byproducts, such as symmetrical sulfones, which can arise at elevated temperatures. |

| Quenching Method | Addition to Ice | Pouring the reaction mixture onto ice is the standard and safest method for quenching. It rapidly hydrolyzes the excess, highly reactive chlorosulfonic acid and effectively precipitates the water-insoluble sulfonyl chloride product. The reverse addition (water to acid) is extremely dangerous and must be avoided. |

| Purification Strategy | Recrystallization | While the precipitated product is often of reasonable purity, recrystallization is essential for removing trace impurities and achieving the high-quality standard required for subsequent applications in drug development. |

Part 2: Alternative Synthetic Route: Conversion from Sulfonic Acid

An alternative, albeit less direct, pathway involves the conversion of a pre-synthesized 2-methoxy-4,5-dimethylbenzenesulfonic acid to the target sulfonyl chloride. This two-step approach (sulfonation followed by chlorination) offers advantages in specific scenarios, such as when milder chlorinating agents are desired.

Principle of Conversion

This method separates the sulfonation and chlorination steps. The precursor sulfonic acid is first synthesized and isolated, then converted to the sulfonyl chloride using a variety of chlorinating agents.

Chlorinating Agents and Protocol

Several reagents can effect this transformation. While traditional agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective, modern methods offer milder conditions and simpler work-ups.[4] A notable example is the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[5][6]

Caption: Alternative synthesis via a sulfonic acid intermediate.

General Protocol using TAPC: [5]

-

In a mortar, combine the sulfonic acid (1 mmol) and TAPC (0.3 mmol).

-

Grind the solid mixture with a pestle for approximately 1 minute.

-

Add a catalytic amount of KCl (20 mol%) and a single drop of water, then continue grinding for another minute.

-

Upon reaction completion (monitored by TLC), add water (10 mL) to the mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride.

This solvent-free method represents a greener alternative, avoiding the use of hazardous reagents like thionyl chloride and large volumes of organic solvents.[5]

Conclusion

The synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is most efficiently achieved through the direct chlorosulfonation of 3,4-dimethylanisole. This method, when executed with rigorous control over reaction temperature and safety protocols, provides a reliable and scalable route to this valuable intermediate. The alternative pathway via the corresponding sulfonic acid offers a milder, albeit multi-step, option that may be advantageous in specific research contexts. The choice of method should be guided by the desired scale, purity requirements, and available resources of the research or development team.

References

-

Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]

- Google Patents. (CN103351315A).

-

Organic Chemistry Portal. S-Chlorinations. [Link]

-

Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

-

PubChem. 3,4-Dimethylanisole. [Link]

Sources

- 1. 3,4-二甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,4-DIMETHYLANISOLE | 4685-47-6 [amp.chemicalbook.com]

- 3. 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. S-Chlorinations [organic-chemistry.org]

An In-Depth Technical Guide to 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride: Structure, Properties, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride. We will delve into its core molecular structure, physicochemical properties, and its emerging significance as a versatile building block for drug development professionals and researchers. This document synthesizes fundamental chemical principles with practical applications, focusing on the compound's reactivity, plausible synthetic routes, and its role in the construction of complex molecules, such as protein degraders. Safety protocols, handling, and storage, extrapolated from closely related analogues, are also detailed to ensure safe and effective laboratory use.

Molecular Identity and Physicochemical Properties

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an organic compound featuring a benzene ring substituted with five functional groups: a sulfonyl chloride, a methoxy group, and two methyl groups. The precise arrangement of these groups dictates its reactivity and steric profile, making it a unique tool in organic synthesis.

The core reactive center is the sulfonyl chloride (-SO₂Cl) group, which is highly susceptible to nucleophilic attack. The methoxy (-OCH₃) and dimethyl (-CH₃) substituents are electron-donating groups that modulate the electronic properties of the aromatic ring and influence the reactivity of the sulfonyl chloride. They also enhance the lipophilicity of the molecule, a key parameter in drug design.

Core Compound Data

The fundamental properties of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | Internal |

| CAS Number | 90416-52-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |

| Molecular Weight | 234.7 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C(=C1)S(=O)(=O)Cl)OC)C | Internal |

| Appearance | Solid (predicted) | Analogous Compounds |

| Primary Application | Protein Degrader Building Block | [1] |

The Sulfonyl Chloride Functional Group: A Versatile Reactive Handle

The utility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in advanced chemical synthesis stems directly from the reactivity of its sulfonyl chloride moiety. This electrophilic group readily reacts with a wide range of nucleophiles, forming stable covalent bonds.

Causality of Reactivity: The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur atom, making it an excellent electrophile. When a nucleophile, such as an amine (R-NH₂) or an alcohol (R-OH), attacks this electrophilic center, the chlorine atom is displaced as a chloride ion, resulting in the formation of a stable sulfonamide or sulfonate ester, respectively. This reaction is the cornerstone of its application as a chemical building block.

The methoxy and dimethyl substituents on the benzene ring are moderately activating, electron-donating groups. Their presence can subtly influence the reactivity of the sulfonyl chloride and, more importantly, they become integral parts of the final molecule, impacting its solubility, conformation, and biological target interactions.

Synthesis and Characterization

While specific, published synthetic procedures for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are not abundant in readily available literature, a reliable route can be designed based on well-established methods for preparing aryl sulfonyl chlorides. The most common and direct method is the electrophilic chlorosulfonation of the corresponding substituted benzene.

Proposed Synthetic Route: Chlorosulfonation

The logical precursor for the synthesis is 4-methoxy-1,2-dimethylbenzene. The reaction involves treating this precursor with chlorosulfonic acid (ClSO₃H).

Caption: Proposed synthesis workflow for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Experimental Protocol (Generalized)

This protocol is a self-validating system based on standard procedures for chlorosulfonation reactions.[4] Extreme caution is required as chlorosulfonic acid is highly corrosive and reacts violently with water.

-

Reaction Setup: In a fume hood, equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a gas bubbler.

-

Reagent Charging: Charge the flask with 4-methoxy-1,2-dimethylbenzene (1.0 eq.).

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq.) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will typically precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum, preferably in a desiccator containing a drying agent like P₂O₅. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Analytical Characterization

-

¹H NMR: Expect distinct singlets for the methoxy protons (~3.9-4.1 ppm) and the two methyl groups (~2.2-2.4 ppm). The two aromatic protons will appear as singlets in the aromatic region (~7.0-8.0 ppm).

-

¹³C NMR: Signals corresponding to the two methyl carbons, the methoxy carbon, and the six aromatic carbons (four substituted, two with protons) would be observed.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonyl chloride group will be present around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of M⁺).

Applications in Research and Drug Development

While a niche reagent, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is designated as a building block for protein degraders, placing it at the forefront of modern medicinal chemistry.[1]

Role as a Protein Degrader Building Block

Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

Building blocks like 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride are used to synthesize these complex structures. The sulfonyl chloride handle allows for its covalent attachment to a linker or a ligand that contains a nucleophilic group (e.g., an amine). The substituted aromatic portion of the molecule becomes a permanent part of the final PROTAC, where it can serve several functions:

-

Structural Scaffold: Providing a rigid framework to correctly orient the two ligands.

-

Modulation of Physicochemical Properties: The methoxy and dimethyl groups can fine-tune solubility, cell permeability, and metabolic stability (ADME properties) of the final drug candidate.[5]

-

Vectorial Projection: Influencing the spatial orientation of the linker to achieve an optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Caption: Logical workflow for incorporating the building block into a PROTAC molecule.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this exact compound. The following information is extrapolated from SDS for structurally similar aryl sulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride, and should be considered a minimum safety standard.[6][7][8]

This compound should be handled only by trained professionals familiar with its potential hazards.

| Hazard Category | Description & Precautions |

| GHS Classification | Danger. Likely classified as Skin Corrosion/Irritation, Category 1B and Serious Eye Damage, Category 1 . Causes severe skin burns and eye damage.[7][8] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][7] |

| Handling | Handle in a well-ventilated chemical fume hood. Avoid breathing dust. This compound is moisture-sensitive; contact with water may release corrosive hydrogen chloride gas.[8][9] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. |

| First Aid | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under refrigeration (2-8°C) and under an inert atmosphere is recommended.[6][8] Store away from incompatible materials such as water, strong bases, and amines. |

Conclusion

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride represents a highly specialized yet valuable reagent for medicinal chemists and drug discovery scientists. Its utility is defined by the reliable reactivity of the sulfonyl chloride group, which enables its incorporation into larger, more complex molecules. The specific substitution pattern on the aromatic ring provides a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of advanced therapeutic modalities like protein degraders. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, will empower researchers to effectively leverage this building block in the development of next-generation pharmaceuticals.

References

- Vertex AI Search. (n.d.). 2-Methoxy-4, 5-dimethyl-benzenesulfonyl chloride, min 96%, 1 gram. Retrieved January 6, 2026.

- Vertex AI Search. (n.d.). 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem. Retrieved January 6, 2026.

- Vertex AI Search. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem. Retrieved January 6, 2026.

-

UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved January 6, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

- Google Patents. (n.d.). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity and Stability of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that serves as a valuable reagent in organic synthesis. Its utility stems from the reactive sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the 2-methoxy-4,5-dimethylbenzenesulfonyl moiety into a wide range of molecules, a common strategy in the synthesis of pharmaceuticals and other complex organic compounds. The methoxy and dimethyl substitutions on the benzene ring influence the compound's reactivity and solubility, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity, stability, and handling of this important chemical intermediate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is essential for its effective use and safe handling.

| Property | Value |

| CAS Number | 90416-52-7[1] |

| Molecular Formula | C9H11ClO3S |

| Molecular Weight | 234.70 g/mol |

| Appearance | Typically a solid |

| Solubility | Generally soluble in organic solvents |

Reactivity Profile

The reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is nucleophilic substitution at the sulfonyl group. This class of reactions is fundamental to its application in organic synthesis.

-

Reaction with Amines (Sulfonamide Formation): In the presence of a base, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride reacts with primary and secondary amines to form the corresponding sulfonamides. This is a widely used method for the synthesis of compounds with potential biological activity.

-

Reaction with Alcohols (Sulfonate Ester Formation): The compound reacts with alcohols, typically in the presence of a base like pyridine, to yield sulfonate esters. These esters are often good leaving groups in subsequent nucleophilic substitution reactions.

-

Hydrolysis: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2-methoxy-4,5-dimethylbenzenesulfonic acid and hydrochloric acid.[2] This reaction is often undesirable and necessitates handling the compound under anhydrous conditions.

The general mechanism for nucleophilic substitution is depicted below:

Figure 1. General Nucleophilic Substitution Reaction.

Stability and Storage

Proper storage and handling are critical to maintain the integrity and reactivity of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Stability Considerations

-

Moisture Sensitivity: As mentioned, the compound is highly susceptible to hydrolysis. It is crucial to protect it from atmospheric moisture during storage and use. The product is chemically stable under standard ambient conditions (room temperature).

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.

-

Incompatibilities: 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is incompatible with strong bases, oxidizing agents, and water.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage Procedures

To ensure its long-term stability and performance, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride should be stored under the following conditions:

-

Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent contact with air and moisture.

-

Tightly Sealed Container: The compound should be kept in a tightly closed container to minimize exposure to the atmosphere.[4]

-

Cool and Dry Environment: A cool, dry, and well-ventilated area is the ideal storage location.[3] Refrigeration is often recommended.[4][5]

Figure 2. Storage and Incompatibility Summary.

Safe Handling and Disposal

Due to its reactive and potentially hazardous nature, strict safety protocols must be followed when handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[4]

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth and seek medical attention. Do NOT induce vomiting.[4]

-

If inhaled: Move the person to fresh air.[4]

Disposal

Waste material must be disposed of in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general guideline for the synthesis of a sulfonamide using 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Materials:

-

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Addition of Base: Add the tertiary amine base to the solution and stir.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in the anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Figure 3. Sulfonamide Synthesis Workflow.

Conclusion

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a versatile and reactive compound with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution. A thorough understanding of its stability, especially its sensitivity to moisture, is paramount for its successful application. By adhering to the proper storage, handling, and disposal procedures outlined in this guide, researchers can safely and effectively utilize this valuable synthetic building block.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

-

UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

-

Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride in Organic Solvents

Introduction

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a sulfonyl chloride derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents and functional materials is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop robust formulation strategies. This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, blending theoretical principles with practical experimental methodologies.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride include:

-

Polarity: The molecule possesses both polar and non-polar regions. The sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃) groups are polar, capable of dipole-dipole interactions. The dimethylated benzene ring, however, is non-polar and contributes to van der Waals forces.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms in the methoxy and sulfonyl groups can act as hydrogen bond acceptors, potentially interacting with protic solvents.

-

Molecular Size and Shape: The relatively rigid and planar structure of the benzene ring, along with the appended functional groups, influences how effectively solvent molecules can solvate it.

Based on these structural features, it is anticipated that 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride will exhibit favorable solubility in a range of polar aprotic and moderately polar solvents. Its solubility in highly non-polar or highly polar protic solvents may be more limited.

Solubility Profile of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The following table summarizes the estimated solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in a selection of common organic solvents at ambient temperature. This data is illustrative and based on the chemical principles outlined above. Experimental verification is strongly recommended.

| Solvent | Solvent Type | Polarity Index | Estimated Solubility ( g/100 mL) |

| Hexane | Non-polar | 0.1 | < 0.1 |

| Toluene | Non-polar | 2.4 | 1 - 5 |

| Diethyl Ether | Polar Aprotic | 2.8 | 5 - 10 |

| Dichloromethane | Polar Aprotic | 3.1 | > 20 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 20 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 10 - 20 |

| Acetone | Polar Aprotic | 5.1 | > 20 |

| Acetonitrile | Polar Aprotic | 5.8 | 10 - 20 |

| Isopropanol | Polar Protic | 3.9 | 1 - 5 |

| Ethanol | Polar Protic | 4.3 | 1 - 5 |

| Methanol | Polar Protic | 5.1 | < 1 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 20 |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride into a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Alternatively, centrifuge the vial to pellet the undissolved solid.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved compound is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is then calculated as the mass of the dissolved compound per volume of solvent (e.g., g/100 mL or mg/mL).

-

Safety and Handling

As with any sulfonyl chloride, 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride should be handled with care in a well-ventilated fume hood.[1][2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[1][2][3] Sulfonyl chlorides are reactive towards moisture and nucleophiles, and can be corrosive.[2][4][5] Store the compound in a tightly sealed container in a cool, dry place.[1]

Logical Relationship of Safety Precautions

Caption: Key safety considerations for handling the compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride in organic solvents. By combining theoretical principles with practical experimental guidance, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided illustrative solubility data serves as a useful starting point, but it is imperative to perform experimental verification to obtain precise values for specific applications. Adherence to strict safety protocols is essential when handling this reactive compound.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Experiment 1 Determination of Solubility Class. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

PubChem. 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]

-

PubChem. 2-Methoxy-4-nitrobenzenesulfonyl chloride. Available at: [Link]

-

BuyersGuideChem. 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride suppliers and producers. Available at: [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

Sources

- 1. staging.keyorganics.net [staging.keyorganics.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

Introduction

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound utilized in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility as a building block and a protecting group reagent necessitates a thorough understanding of its chemical properties and associated hazards. As with all sulfonyl chlorides, this compound is reactive, particularly towards nucleophiles like water, and requires stringent handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the critical safety and handling procedures for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights that bridge the gap between theoretical knowledge and practical application. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and experimental excellence.

Compound Profile & Properties

A clear understanding of the physicochemical properties of a reagent is the foundation of a robust safety assessment. Key data for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride and related sulfonyl chlorides are summarized below.

| Property | Data | Rationale & Implications |

| Chemical Formula | C₉H₁₁ClO₃S | The presence of chlorine and sulfur functional groups dictates its reactivity and potential for hazardous decomposition products. |

| Molecular Weight | 234.70 g/mol | Relevant for stoichiometric calculations in experimental setups. |

| Physical State | Solid (Typical for aromatic sulfonyl chlorides) | As a solid, it may pose an inhalation risk if it becomes airborne dust.[1] |

| Reactivity | Moisture-sensitive, reacts with water, alcohols, and amines.[2][3] | This is the primary handling concern. Contact with atmospheric moisture or protic solvents will lead to the formation of the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3] |

| Storage | Store in a cool, dry place, under an inert atmosphere.[4] | Refrigeration and inert gas blanketing (e.g., with argon or nitrogen) are critical to prevent degradation and pressure buildup from HCl evolution.[2] |

PART 1: Hazard Identification and Core Safety Principles

The primary hazards associated with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride stem from its classification as a corrosive and water-reactive substance. The sulfonyl chloride functional group is susceptible to hydrolysis, a reaction that dictates the majority of the required safety protocols.

GHS Hazard Classification

While specific GHS data for this exact compound is not aggregated in all public databases, the hazards are reliably inferred from closely related sulfonyl chlorides. The expected classifications include:

| GHS Classification | Hazard Statement | Implication for Handling |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[5][6] | Direct contact with skin or eyes will cause immediate and severe chemical burns. The use of robust Personal Protective Equipment (PPE) is mandatory.[6] |

| Serious Eye Damage | H318: Causes serious eye damage.[7] | Ocular exposure can lead to irreversible damage, including blindness. Full-coverage eye protection is non-negotiable. |

| Corrosive to Metals | H290: May be corrosive to metals.[6][7] | Improper storage or handling can compromise the integrity of metallic equipment, such as spatulas or storage racks. |

Causality of Corrosivity: The severe corrosive action is a two-fold effect. The compound itself is intrinsically corrosive, and its reaction with moisture on skin, in eyes, or in the respiratory tract generates hydrochloric acid, a strong and highly corrosive acid.[3] This is why immediate and thorough rinsing is critical in case of exposure.

The Critical Role of Moisture Sensitivity

The reaction with water is the central chemical principle governing the safe handling of this compound:

C₉H₁₁O₂S-Cl + H₂O → C₉H₁₁O₂S-OH + HCl (gas)

This reaction is exothermic and produces corrosive hydrogen chloride gas.[8] In a sealed container, the slow ingress of atmospheric moisture can lead to a dangerous buildup of HCl gas pressure. This underscores the critical need for storing the compound in a tightly sealed, dry environment and for carefully venting any container before use.[2][9]

PART 2: The Self-Validating Safety Workflow: From Preparation to Disposal

A trustworthy safety protocol is a system where each step validates the safety of the next. This section outlines a comprehensive workflow for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, grounded in authoritative best practices.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling the reagent, from initial risk assessment to final waste disposal.

Caption: A comprehensive workflow for handling 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride.

Step-by-Step Methodologies

1. Risk Assessment and Preparation

-

Expertise: Before any work begins, a specific risk assessment must be performed. This involves consulting the Safety Data Sheet (SDS) and understanding the scale of the reaction.

-

Protocol:

-

Review SDS: Obtain and thoroughly read the most recent SDS for the compound. Pay close attention to sections detailing hazards, first aid, and firefighting measures.[3][10]

-

Establish Engineering Controls: All handling of the solid and its solutions must occur within a certified chemical fume hood to contain corrosive vapors and dust.[8] The fume hood sash should be kept as low as possible.

-

Prepare Spill Kit: Ensure a spill kit is immediately accessible. It must contain an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent (e.g., sodium bicarbonate for acid gas), and a sealed container for waste.[8][11] Do not use combustible materials like paper towels or sawdust for absorption.[8]

-

2. Personal Protective Equipment (PPE)

-

Trustworthiness: The PPE selected must form an impermeable barrier to the chemical. Standard lab attire is insufficient.

-

Protocol & Rationale:

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Contaminated gloves must be removed immediately and disposed of as hazardous waste. |

| Eye Protection | Tightly fitting safety goggles and a full-face shield.[5] | Protects against splashes of solutions and potential off-gassing, preventing severe eye damage. |

| Body Protection | Flame-retardant laboratory coat and closed-toe shoes.[10] | Protects skin from accidental spills. |

| Respiratory | Not typically required if used in a fume hood. | If there is a risk of dust inhalation or if engineering controls fail, a NIOSH-approved respirator is necessary.[3] |

3. Handling and Experimental Use

-

Expertise: The primary goal during handling is to prevent contact with moisture and to control the reaction environment.

-

Protocol:

-

Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.[2]

-

Inert Atmosphere: Whenever possible, handle the solid in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen). This is the most reliable way to prevent hydrolysis.

-

Dispensing: Use tools made of compatible materials (e.g., glass, PTFE). Avoid metal spatulas which may be corroded.[11] Weigh the required amount promptly and securely reseal the main container.

-

Reaction Setup: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially when adding to a solution containing nucleophiles. Monitor for signs of exotherm or gas evolution.

-

PART 3: Emergency Procedures and Disposal

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is a critical component of a self-validating safety system.

Emergency Response Decision Tree

This diagram provides a logical decision-making process in the event of a spill or exposure.

Caption: Decision tree for responding to spills or personnel exposure incidents.

Detailed Emergency Protocols

-

Skin or Eye Contact:

-

Immediately proceed to the nearest safety shower or eyewash station.[6]

-

Flush the affected area with copious amounts of water for at least 15 minutes.[5]

-

Remove all contaminated clothing while flushing.

-

Seek immediate medical attention without delay.[12] Inform medical personnel of the chemical identity.

-

-

Inhalation:

-

Spill Cleanup:

-

Evacuate all non-essential personnel from the area.[11]

-

Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[8]

-

Once absorbed, carefully collect the material into a designated, labeled hazardous waste container.[11]

-

Decontaminate the area with a sodium bicarbonate solution to neutralize any residual acid.[8]

-

Ventilate the area thoroughly after cleanup is complete.[11]

-

Waste Disposal

Chemical waste must be handled with the same diligence as the parent compound.

-

Protocol:

-

Quenching: Unused or excess sulfonyl chloride should be slowly and carefully added to a stirred, ice-cold basic solution (e.g., 5% sodium hydroxide or sodium bicarbonate) to neutralize it.[8] This is a highly exothermic reaction that will release fumes and must be done in a fume hood.[8]

-

Segregation: All waste, including quenched solutions, contaminated absorbents, and empty containers, must be collected in properly labeled hazardous waste containers.[1][9]

-

Disposal: Arrange for disposal through a licensed chemical waste management facility in accordance with all local, state, and federal regulations.[1][9] Never discharge sulfonyl chloride waste into sewer systems.[1]

-

References

- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.

- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - MSDS.

- ChemicalBook. (2023, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride - Safety Data Sheet.

- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Sigma-Aldrich. (2023, August 8). SAFETY DATA SHEET.

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- ChemicalBook. (2022, August 11). 2-Methoxy-pyridine-4-sulfonyl chloride - Safety Data Sheet.

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 2-methoxy-4-methylphenol.